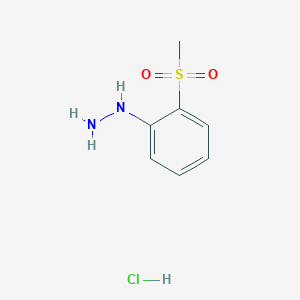

(2-methanesulfonylphenyl)hydrazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-methanesulfonylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H11ClN2O2S and a molecular weight of 222.69 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Méthodes De Préparation

The synthesis of (2-methanesulfonylphenyl)hydrazine hydrochloride typically involves the reaction of 2-methanesulfonylphenylhydrazine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

(2-methanesulfonylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfonyl derivatives.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Synthesis Overview:

-

Reagents:

- Phenylhydrazine

- Methanesulfonyl chloride

- Hydrochloric acid

-

Procedure:

- Dissolve phenylhydrazine in an appropriate solvent.

- Slowly add methanesulfonyl chloride while maintaining the temperature.

- Neutralize with hydrochloric acid to precipitate the hydrochloride salt.

- Purify the product through recrystallization.

Medicinal Chemistry

(2-Methanesulfonylphenyl)hydrazine hydrochloride serves as an important intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Its derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

- Case Study: A study demonstrated that derivatives of (2-methanesulfonylphenyl)hydrazine exhibited significant COX-2 inhibitory activity, making them potential candidates for anti-inflammatory therapies .

Antimicrobial Activity

Research has shown that compounds derived from this compound possess antimicrobial properties against various pathogens.

- Data Table: Antimicrobial Efficacy

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|----------|-----------------|---------------------------------------|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

| Derivative C | P. aeruginosa | 64 µg/mL |

These findings suggest that modifications of this compound can lead to effective antimicrobial agents.

Biological Evaluation

The biological evaluation of this compound has revealed its potential in various therapeutic areas:

- Anti-inflammatory Activity: The compound has been tested for its ability to reduce inflammation in animal models, showing promising results comparable to established NSAIDs.

- Toxicological Studies: Long-term studies have assessed the safety profile of this compound, indicating that it does not exhibit significant toxicity at therapeutic doses .

Mécanisme D'action

The mechanism of action of (2-methanesulfonylphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. The pathways involved in its action depend on the specific application and the nature of the target molecules .

Comparaison Avec Des Composés Similaires

(2-methanesulfonylphenyl)hydrazine hydrochloride can be compared with other similar compounds, such as:

Phenylhydrazine hydrochloride: Similar in structure but lacks the methanesulfonyl group, leading to different chemical properties and reactivity.

(2-methanesulfonylphenyl)hydrazine: The non-hydrochloride form, which has different solubility and stability characteristics.

Activité Biologique

(2-Methanesulfonylphenyl)hydrazine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound belongs to the hydrazine class of compounds, characterized by the presence of a hydrazine (-NH-NH-) functional group. Its structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in biochemical reactions. This characteristic enables it to form new chemical bonds with biomolecules, influencing various physiological processes. The interactions can lead to significant biological effects, including:

- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting potential applications in treating infections.

- Anticancer Properties : Hydrazine derivatives are often investigated for their capability to induce apoptosis in cancer cells.

Biological Activities

Research indicates that hydrazine derivatives exhibit a wide range of biological activities. The following table summarizes the reported activities associated with this compound and related compounds:

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study evaluated several hydrazone derivatives, including this compound, demonstrating significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed over 85% growth inhibition against MRSA and E. coli . -

Toxicological Assessments :

Toxicity studies indicated that prolonged exposure to hydrazines could lead to adverse effects such as liver damage and potential carcinogenicity. For example, chronic exposure in animal models resulted in significant liver necrosis and renal failure . -

Mechanistic Insights :

Research has shown that the mechanism of action may involve the formation of free radicals leading to oxidative stress in target cells, which is a common pathway for the anticancer effects observed in various studies .

Propriétés

IUPAC Name |

(2-methylsulfonylphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-5-3-2-4-6(7)9-8;/h2-5,9H,8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYJMGLPKICRLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.